![molecular formula C7H4Br2N2 B1424124 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-07-6](/img/structure/B1424124.png)
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5,6-dibromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H5BrN2. It is a solid substance . This compound is part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .
Molecular Structure Analysis
The molecular structure of “5,6-dibromo-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrole ring fused with a pyridine ring . The bromine atoms are attached at the 5 and 6 positions of the fused ring system .
Physical And Chemical Properties Analysis
“5,6-dibromo-1H-pyrrolo[2,3-b]pyridine” is a solid substance . Its molecular weight is 197.03 .
Scientific Research Applications
Cancer Therapy: FGFR Inhibition
The compound 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine has been identified as a potent inhibitor of the fibroblast growth factor receptor (FGFR) , which plays a crucial role in various types of tumors . Derivatives of this compound have shown significant inhibitory activity against FGFR1, 2, and 3, with one derivative, compound 4h, demonstrating potent FGFR inhibitory activity. This compound inhibited breast cancer cell proliferation and induced apoptosis, as well as significantly reduced the migration and invasion abilities of these cells . The research suggests that these derivatives could serve as lead compounds for the development of new cancer therapies.
Drug Discovery: Kinase Inhibition
In the realm of drug discovery, 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their kinase inhibitory activities. These compounds have been shown to inhibit the action of kinases, which are enzymes that play a pivotal role in signaling pathways involved in cell proliferation, migration, angiogenesis, and more . The inhibition of kinases is a promising strategy for treating diseases where these pathways are dysregulated, such as cancer.
Pharmacology: Antitumor Activity
The pharmacological applications of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine extend to its antitumor activities. It has been found that certain derivatives of this compound exhibit antitumor properties, making them potential candidates for antitumor drugs . The specific mechanisms through which these derivatives exert their antitumor effects are an area of active research.
Microbial Resistance: Antimicrobial Properties
Derivatives of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of microbial pathogens, suggesting their potential use in combating microbial resistance . The development of new antimicrobial agents is critical in the face of increasing antibiotic resistance.
Fungal Infections: Antifungal Effects
In addition to their antimicrobial properties, certain derivatives of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine have demonstrated antifungal effects. This suggests their potential application in the treatment of fungal infections, which are a significant cause of morbidity, particularly in immunocompromised individuals .
Viral Diseases: Antiviral Capabilities
The antiviral capabilities of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivatives have been explored, with some compounds showing promise in inhibiting viral replication. This could lead to new treatments for viral diseases, an area of high importance given the global impact of viral pandemics .
Oxidative Stress: Antioxidant Properties
Some derivatives of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine have been found to possess antioxidant properties. Antioxidants are important for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease . The exploration of these derivatives as antioxidants could contribute to the development of protective therapies against oxidative damage.
Inflammation: Anti-inflammatory Effects
Lastly, the anti-inflammatory effects of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine derivatives have been noted. Inflammation is a key component of many chronic diseases, and compounds that can modulate inflammatory responses have significant therapeutic potential .
properties
IUPAC Name |
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDJWYBQQBSZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dibromo-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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